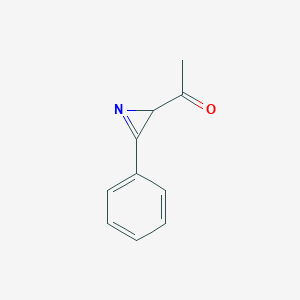

1-(3-Phenyl-2H-azirin-2-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

1-(3-phenyl-2H-azirin-2-yl)ethanone |

InChI |

InChI=1S/C10H9NO/c1-7(12)9-10(11-9)8-5-3-2-4-6-8/h2-6,9H,1H3 |

InChI Key |

SBYKEYCJRJLGBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1C(=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Contextualization Within the Field of Azirine Chemistry

Azirines are three-membered nitrogen-containing heterocycles, with the 2H-isomers being the more stable and synthetically useful variant. rsc.org These compounds are considered strained imines and are highly valued as reactive intermediates in organic synthesis. organic-chemistry.orgrsc.org The high ring strain, estimated to be over 170 kJ/mol, is a driving force for a variety of ring-opening and ring-expansion reactions, making them precursors to a diverse array of larger heterocyclic systems. rsc.org

The presence of an acetyl group at the 2-position of the 3-phenyl-2H-azirine core introduces additional reactivity pathways. The electron-withdrawing nature of the carbonyl group influences the electronic properties of the azirine ring, and the carbonyl moiety itself can participate in subsequent chemical transformations. This substitution pattern allows for a rich and varied chemistry, setting 1-(3-phenyl-2H-azirin-2-yl)ethanone apart as a particularly interesting subject of study within the broader field of azirine chemistry.

Historical Trajectory of Research on Azirine Reactivity

Research into azirine chemistry has a long history, with early studies focusing on their synthesis and fundamental reactivity. A common synthetic route to 2H-azirines is the Neber rearrangement of ketoxime tosylates. rsc.org Another well-established method involves the thermolysis or photolysis of vinyl azides, which proceeds through a nitrene intermediate to form the azirine ring. rsc.org

The reactivity of azirines has been explored under various conditions. Thermally induced reactions of 2,3-disubstituted 2H-azirines can lead to complex rearrangements, yielding products such as indoles, imidazoles, and pyrroles. organic-chemistry.orgrsc.org For instance, heating 2,3-diphenyl-2H-azirine at high temperatures results in the formation of multiple products, including 2-phenylindole (B188600) and various polyphenyl-substituted heterocycles. organic-chemistry.org

Photochemical activation has also been a cornerstone of azirine chemistry. Irradiation of 2H-azirines can induce cleavage of the C-C bond of the ring to form nitrile ylides. These reactive intermediates can be trapped by various dipolarophiles to generate a wide range of five-membered heterocyclic rings. nih.gov The photochemistry of 2-aroyl-3-aryl-2H-azirines, a class to which 1-(3-phenyl-2H-azirin-2-yl)ethanone belongs, has been shown to be wavelength-dependent, leading to different reaction pathways and products. core.ac.uk

Current Research Significance of 1 3 Phenyl 2h Azirin 2 Yl Ethanone

Precursor Synthesis and Functionalization Pathways

The synthesis of this compound relies on the availability of appropriately functionalized acyclic precursors. The two most prominent pathways, the Neber rearrangement and the thermal/photochemical decomposition of vinyl azides, dictate the required starting materials.

For the Neber rearrangement , the key precursor is a suitably derivatized ketoxime. The synthesis starts from 1-phenyl-1,2-propanedione. This diketone is selectively oximated at the C2 position to form 1-phenyl-1,2-propanedione-2-oxime. Subsequent reaction of the oxime's hydroxyl group with a sulfonyl chloride, typically tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine (B92270), yields the O-sulfonyl ketoxime. This functionalization is critical as the sulfonate group acts as an excellent leaving group in the subsequent cyclization step. organicreactions.orgwikipedia.org

For the vinyl azide (B81097) pathway , the required precursor is (1-azido-2-oxopropyl)benzene. A common method for synthesizing such α-azido ketones involves the direct azidation of the corresponding α-halo ketone. Therefore, the synthesis would begin with the α-halogenation of 1-phenyl-2-propanone to produce 1-bromo-1-phenyl-2-propanone. This intermediate then undergoes a nucleophilic substitution reaction with an azide source, such as sodium azide, to yield the target vinyl azide precursor. Alternative pathways to vinyl azides also exist, providing flexibility in the synthetic design. nih.govrsc.org

The table below summarizes the key precursors for the synthesis of the target azirine.

| Synthetic Pathway | Starting Material | Key Precursor | Precursor Functionalization |

| Neber Rearrangement | 1-Phenyl-1,2-propanedione | 1-Phenyl-1,2-propanedione-2-oxime | O-sulfonylation (e.g., with TsCl) |

| Vinyl Azide Decomposition | 1-Phenyl-2-propanone | 1-Bromo-1-phenyl-2-propanone | Nucleophilic substitution with NaN₃ |

This table illustrates the primary starting materials and the necessary functionalized precursors for the two main synthetic routes to this compound.

Optimized Cyclization and Ring-Forming Strategies

The formation of the strained 2H-azirine ring is the core of the synthesis. The optimization of this step is crucial for achieving high yields and purity.

The Neber rearrangement involves the treatment of the O-sulfonyl ketoxime precursor with a base, such as potassium ethoxide or sodium hydride. organicreactions.orgwikipedia.org The base abstracts the acidic α-proton (from the methyl group adjacent to the imine), generating a carbanion. This is followed by an intramolecular nucleophilic displacement of the sulfonate leaving group, leading to the formation of the 2H-azirine ring. wikipedia.org A potential side reaction is the Beckmann rearrangement, which can be minimized by careful selection of reaction conditions and the sulfonate leaving group. wikipedia.org

The decomposition of vinyl azides offers a powerful alternative for azirine ring formation. rsc.org This can be achieved through either thermolysis or photolysis. nih.gov

Thermolysis: Heating the vinyl azide precursor in an inert solvent like toluene (B28343) or benzene (B151609) leads to the extrusion of dinitrogen (N₂) and the formation of a transient vinyl nitrene intermediate. This highly reactive species rapidly cyclizes to the 2H-azirine. nih.govrsc.org In some cases, the reaction may proceed via a concerted pathway where nitrogen loss and ring closure occur simultaneously. rsc.org

Photolysis: Irradiation of the vinyl azide with UV light also promotes nitrogen extrusion to form the vinyl nitrene, which then cyclizes. nih.gov Photochemical methods can sometimes offer milder conditions compared to thermolysis. The choice between thermal and photochemical methods can influence the product distribution and yield. researchgate.net

The table below compares these two principal cyclization strategies.

| Feature | Neber Rearrangement | Vinyl Azide Decomposition |

| Precursor | O-Sulfonyl Ketoxime | Vinyl Azide |

| Key Reagent/Condition | Base (e.g., KOEt, NaH) | Heat (Thermolysis) or Light (Photolysis) |

| Byproduct | Sulfonate Salt | Dinitrogen (N₂) |

| Common Side Reaction | Beckmann Rearrangement wikipedia.org | Curtius Rearrangement nih.gov |

| Mechanism | Intramolecular Nucleophilic Substitution wikipedia.org | Nitrene Intermediate or Concerted Cyclization rsc.org |

This interactive table provides a comparative overview of the Neber rearrangement and vinyl azide decomposition for the synthesis of 2H-azirines.

Chemo- and Regioselective Synthesis Approaches

Chemo- and regioselectivity are paramount in the synthesis of a molecule like this compound, which possesses multiple reactive sites.

In the context of the Neber rearrangement , regioselectivity is crucial when using an unsymmetrical diketone precursor like 1-phenyl-1,2-propanedione. Selective oximation at the C2-carbonyl group is necessary to ensure the formation of the desired 3-phenyl-2-acetyl-2H-azirine isomer. The subsequent base-induced cyclization is inherently regioselective, as the more acidic α-proton of the methyl ketone is preferentially abstracted over the phenyl-adjacent C-H bonds.

For the vinyl azide pathway , the regiochemistry of the final azirine is directly determined by the structure of the vinyl azide precursor. The synthesis of the precursor itself must therefore be regioselective.

Recent advancements have also focused on achieving enantioselectivity. For instance, organocatalytic asymmetric Neber reactions have been developed for the synthesis of chiral 2H-azirine carboxylic esters, demonstrating that stereocontrol is possible. nih.gov Such methodologies could potentially be adapted for the asymmetric synthesis of this compound.

Furthermore, the regioselectivity of subsequent reactions of the synthesized azirine is a key consideration. Metal-catalyzed ring-opening reactions of 2H-azirines can lead to different heterocyclic products depending on the catalyst used. For example, palladium catalysis can favor the formation of imidazoles, while silver catalysis can lead to pyrroles, highlighting the tunable reactivity of the azirine ring. nih.gov

Sustainable and Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact and enhance safety.

A significant innovation is the use of flow chemistry for the synthesis of 2H-azirines from vinyl azides. nih.govbeilstein-journals.orgnih.gov Vinyl azides can be hazardous and potentially explosive, especially on a large scale. Continuous flow reactors minimize the reaction volume at any given time and allow for precise control over temperature and residence time, thus mitigating safety risks associated with the accumulation of unstable intermediates and the exothermic evolution of nitrogen gas. beilstein-journals.org

The choice of solvent is another critical factor. nih.gov Studies have demonstrated the successful thermolysis of vinyl azides in greener solvents like cyclopentyl methyl ether (CPME), which serves as a more environmentally benign alternative to traditional solvents like toluene. beilstein-journals.org Microwave-assisted synthesis under solvent-free conditions has also been reported as an efficient and environmentally friendly method for preparing 2H-azirines from vinyl azides. researchgate.net

The use of photocatalysis with visible light represents another green advancement. nih.gov Traditional photolysis often requires high-energy UV light. By using transition metal photocatalysts or organic dyes, vinyl azides can be converted to azirines using lower-energy visible light, which allows for greater functional group tolerance and avoids the hazards of UV radiation. nih.govrsc.org

| Green Approach | Description | Advantages | Reference(s) |

| Flow Chemistry | Synthesis in a continuous microreactor system. | Enhanced safety, precise control, scalability. | nih.govbeilstein-journals.orgnih.gov |

| Green Solvents | Use of environmentally benign solvents like CPME. | Reduced environmental impact, lower toxicity. | nih.govbeilstein-journals.org |

| Microwave Synthesis | Using microwave irradiation, often solvent-free. | Rapid reaction times, high yields, reduced pollution. | researchgate.net |

| Visible-Light Photocatalysis | Using a photocatalyst to enable reactions with visible light. | Milder conditions, higher selectivity, avoids UV radiation. | nih.govorganic-chemistry.org |

This table summarizes key green chemistry strategies applicable to the synthesis of this compound.

Methodological Innovations in Azirine Synthesis Applicable to this compound

The field of azirine synthesis continues to evolve with the development of novel and more efficient methods. These innovations are directly applicable to the synthesis of complex azirines like this compound.

One notable innovation is a modular synthesis of 2,3-diaryl-2H-azirines from ketoxime acetates mediated by cesium carbonate (Cs₂CO₃). rsc.org This method utilizes readily available starting materials and proceeds under mild conditions, offering a complementary approach to the classical Neber and vinyl azide routes. Adapting this method to diketone-derived oxime acetates could provide an efficient pathway to the target compound.

The development of photoredox and metal-catalyzed reactions has expanded the synthetic toolbox. For example, the combination of copper and photoredox catalysts enables the selective imination of unactivated C-H bonds to furnish 2H-azirines under mild conditions. organic-chemistry.org Iron-catalyzed C(sp³)-H acyloxylation of aryl-2H-azirines has also been demonstrated, showing that the azirine core can be functionalized post-synthesis. organic-chemistry.org

Another area of innovation involves the rearrangement of other heterocyclic systems . Rhodium-catalyzed rearrangement of α-oximino ketenes, generated from α-diazo oxime ethers, provides access to 2H-azirines bearing quaternary centers. organic-chemistry.org Similarly, the rearrangement of isoxazoles can be a viable, though less common, route to specific azirine structures. organic-chemistry.orgresearchgate.net These methods highlight the diverse and creative strategies being employed to access this valuable class of strained heterocycles.

Photochemical Transformations and Reaction Pathways

The absorption of light provides the necessary energy to induce electronic transitions in this compound, leading to a variety of photochemical reactions. These transformations are highly dependent on the wavelength of irradiation and the surrounding chemical environment.

Photoinduced Ring Opening Reactions

Upon irradiation, this compound can undergo ring opening through cleavage of either the C-C or C-N bond of the azirine ring. The photolysis of 2H-phenylazirines with 248 nm laser light in solutions like acetonitrile (B52724) or alcohol results in the heterolytic cleavage of the C-C bond, forming phenylnitrile ylides. researchgate.net Theoretical calculations using CASSCF and CASPT2 methods have been employed to understand the mechanisms of these photoreactions. researchgate.net For 3-phenyl-2H-azirin-2-yl)ethanone, excitation to the S2(nπ*) state can lead to an ultrafast non-adiabatic process (less than 100 fs), resulting in the formation of a nitrile ylide via a conical intersection. researchgate.net

The photochemistry of related 2H-azirines is often wavelength-dependent. For instance, in (3-methyl-2H-azirin-2-yl)-phenylmethanone, irradiation at shorter wavelengths favors the formation of a nitrile ylide, while longer wavelengths lead to the formation of a triplet vinylnitrene. nih.gov This is attributed to the different excited states being populated; the singlet excited state of the azirine leads to the ylide, whereas the triplet excited state of the ketone moiety leads to the vinylnitrene. nih.gov

| Reactant | Condition | Intermediate | Product |

| 2H-phenylazirines | 248 nm laser, acetonitrile/alcohol | Phenylnitrile ylide | 1,3-dipolar cycloaddition products |

| (3-methyl-2H-azirin-2-yl)-phenylmethanone | Short wavelength irradiation | Nitrile ylide | Ylide-derived products |

| (3-methyl-2H-azirin-2-yl)-phenylmethanone | Long wavelength irradiation | Triplet vinylnitrene | Vinylnitrene-derived products |

Photocycloaddition Reactions with Diverse Substrates

The highly reactive intermediates generated from the photoinduced ring opening of this compound, particularly nitrile ylides, can readily participate in photocycloaddition reactions. These 1,3-dipolar cycloadditions occur with a variety of electron-deficient olefins, yielding five-membered nitrogen-containing heterocycles. researchgate.net The rate constants for these reactions are typically high, ranging from 4 × 10^5 to 7 × 10^9 M-1 s-1. researchgate.net

A formal [3+2] cycloaddition of 2H-azirines can also be achieved through a cascade energy transfer process. nih.gov This method involves the selective homolytic cleavage of the C(sp2)–C(sp3) bond of the 2H-azirine, forming a reactive aza-allenyl diradical that can react with various olefins and electrophiles. nih.gov Additionally, the irradiation of a bis-2H-azirine in the presence of electron-deficient dipolarophiles has been shown to produce cycloadducts via a transient azabicyclo[3.1.0]hexene intermediate. rsc.org

| Reactant | Dipolarophile/Substrate | Intermediate | Product Type |

| 2H-phenylazirines | Electron-deficient olefins | Phenylnitrile ylide | 5-membered N-heterocycles |

| 2H-azirines | Olefins, imines, isocyanates, alkynes | Aza-allenyl diradical | [3+2] Cycloadducts |

| 3,3′-(2,2′-biphenylene)bis-(2H)-azirine | Electron-deficient dipolarophiles | Azabicyclo[3.1.0]hexene | Cycloadducts |

Intramolecular Photorearrangements

In addition to intermolecular reactions, the excited states of 2H-azirines can undergo intramolecular photorearrangements. The high strain of the three-membered ring makes these isomerizations favorable under photolytic conditions. nih.gov 2-Carbonyl-substituted 2H-azirines, a class to which this compound belongs, can isomerize to form isoxazoles or oxazoles. nih.gov

Photolysis of (3-methyl-2H-azirin-2-yl)-phenylmethanone in an argon matrix at low temperatures (14 K) results in the formation of a ketene (B1206846) imine, which is presumed to form from the intersystem crossing of a triplet vinylnitrene intermediate. nih.gov

Thermal Rearrangements and Degenerate Isomerizations

Heating this compound can also induce significant molecular transformations, leading to a variety of rearranged products. These thermal reactions are driven by the release of ring strain.

Thermally Induced Ring-Opening Processes

Thermal treatment of 3-phenyl-2H-azirines can lead to the formation of various heterocyclic products through ring-opening and subsequent reactions. For example, heating 2,3-diphenyl-2H-azirine at 250 °C yields a mixture of products including 2-phenylindole (B188600), tetraphenylpyrrole, and triphenylimidazole, among others. rsc.org In the presence of other reagents, 3-phenyl-2H-azirines can participate in 1,3-dipolar cycloadditions and ene reactions at elevated temperatures (e.g., 145 °C in xylene). uzh.ch

The thermal isomerization of 5-(2H-azirin-2-yl)oxazoles provides an atom-economical route to 4H-pyrrolo[2,3-d]oxazoles. nih.gov DFT calculations suggest this transformation proceeds through a nitrenoid-like transition state to form a 3aH-pyrrolo[2,3-d]oxazole intermediate, which then undergoes a 1,5-H-shift. nih.gov

| Reactant | Conditions | Key Products |

| 2,3-diphenyl-2H-azirine | 250 °C, sealed tube | 2-phenylindole, 2,3,4,5-tetraphenylpyrrole, 2,4,5-triphenylimidazole |

| 3-phenyl-2H-azirines | 145 °C, xylene, with azlactone | 4-(aziridin-2'-yl)-2,4-diphenyl-Δ2-oxazolin-5-ones |

| 5-(2H-azirin-2-yl)oxazoles | Thermal isomerization | 4H-pyrrolo[2,3-d]oxazoles |

Nitrogen Extrusion Pathways

While ring-opening to form nitrile ylides and vinyl nitrenes are common pathways, the extrusion of molecular nitrogen is another potential, though less frequently documented, thermal reaction for some azirine derivatives. However, for this compound and closely related phenyl-substituted azirines, the primary thermal pathways involve rearrangements and cycloadditions where the nitrogen atom is retained within the newly formed heterocyclic structures. rsc.orguzh.ch The thermal rearrangement of some thiocarbonyl-stabilised phosphonium (B103445) ylides proceeds via the extrusion of Ph3PS to yield alkynes, a process that involves a transient λ5-1,2-thiaphosphete intermediate. mdpi.com Although not a direct analogue, this illustrates the possibility of extrusion pathways in strained ring systems under thermal conditions.

Sigmatropic Shifts and Electrocyclic Reactions

The strained 2H-azirine ring system is known to undergo ring-opening reactions under thermal or photochemical conditions, leading to the formation of vinyl nitrene intermediates. This electrocyclic ring-opening is a key step that precedes various subsequent rearrangements, including sigmatropic shifts.

Electrocyclic Ring Opening: The primary electrocyclic reaction of 2H-azirines, including this compound, involves the cleavage of the C2-C3 bond to form a vinyl nitrene. This process is governed by the principles of orbital symmetry and can be induced by heat or light. masterorganicchemistry.commasterorganicchemistry.com The resulting vinyl nitrene is a highly reactive intermediate that can participate in a variety of subsequent reactions.

Sigmatropic Rearrangements: While direct evidence for sigmatropic shifts of this compound itself is not extensively documented, the vinyl nitrene intermediate generated from its ring-opening is a prime candidate for such rearrangements. libretexts.orgwikipedia.org Sigmatropic shifts, which involve the migration of a sigma-bond across a pi-system, are a fundamental class of pericyclic reactions. wikipedia.org For instance, a sci-hub.ruresearchgate.net-hydrogen shift in a suitably substituted vinyl nitrene could lead to a more stable conjugated system. The specific nature of any sigmatropic rearrangement would be dictated by the substitution pattern of the azirine and the reaction conditions (thermal vs. photochemical). libretexts.orgstereoelectronics.org

Nucleophilic and Electrophilic Reactivity Studies

The electrophilic nature of the C=N bond in the azirine ring, enhanced by the ring strain, makes this compound susceptible to attack by nucleophiles. Conversely, the nitrogen atom can be activated by electrophiles, facilitating further reactions.

Nucleophilic Attack at the Azirine Ring

Nucleophiles can attack the C2 carbon of the azirine ring, leading to the formation of aziridine (B145994) derivatives or subsequent ring-opened products. The high reactivity of the C=N bond in 2H-azirines towards nucleophiles is a well-established characteristic of this class of compounds. semanticscholar.orgmdpi.com

The addition of various nucleophiles, such as amines, has been shown to proceed readily. For example, the reaction of 2H-azirines with N-nucleophiles can lead to the formation of functionalized aziridines.

| Nucleophile | Product Type | Reference |

|---|---|---|

| Arylpyrazoles | Chiral aziridines | General concept supported by related reactions |

Electrophilic Activation and Substitution Reactions

The nitrogen atom of the 2H-azirine ring can be activated by electrophiles, enhancing the reactivity of the ring system towards nucleophilic attack or rearrangement. This activation can facilitate substitution reactions that might not occur under neutral conditions.

A notable example is the activation of 2H-azirines with triflic anhydride (B1165640) (Tf₂O). This leads to the formation of a highly reactive 1-trifloyl-aziridin-2-yl triflate intermediate, which is then susceptible to nucleophilic attack. This strategy has been employed in the synthesis of complex heterocyclic systems.

Pericyclic Reactions of this compound

Pericyclic reactions, which proceed through a cyclic transition state, are a prominent feature of 2H-azirine chemistry. These reactions, particularly cycloadditions, provide efficient routes to more complex heterocyclic structures.

[2+1] Cycloadditions

While direct intermolecular [2+1] cycloadditions of this compound are not widely reported, the vinyl nitrene intermediate formed upon its photochemical or thermal ring-opening can theoretically participate in such reactions. Vinyl nitrenes are known to add to alkenes to form vinylcyclopropanes. Therefore, it is plausible that in the presence of a suitable alkene, the vinyl nitrene derived from this compound could undergo a [2+1] cycloaddition.

Intramolecular versions of this reaction have been observed, where a vinyl-substituted 2H-azirine undergoes photochemical rearrangement to form bicyclic compounds, a process that can be viewed as an intramolecular [2+1] cycloaddition of the intermediate vinyl nitrene. sci-hub.ru

[3+2] Cycloadditions with Dipolarophiles

The most extensively studied pericyclic reactions of 2H-azirines are [3+2] cycloadditions. In these reactions, the azirine ring opens to form a 1,3-dipole, specifically an azomethine ylide, which then reacts with a dipolarophile (an alkene or alkyne) to form a five-membered ring. nih.gov The photochemical or thermal cleavage of the C-C bond of the azirine ring is the key step in generating the reactive azomethine ylide intermediate.

These reactions are often highly regioselective and stereoselective, providing a powerful tool for the synthesis of various pyrroline (B1223166) and pyrrole derivatives. nih.gov The reaction conditions can be tuned to favor the desired cycloadduct, with visible light photocatalysis emerging as a mild and efficient method for promoting these transformations. nih.gov

| Dipolarophile | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Electron-deficient alkenes | Visible light, photocatalyst | Δ¹-Pyrrolines | Good to excellent | General concept supported by related reactions nih.gov |

| Nitrones | Trifluoroacetic acid | 1,2,4,5-Tetrasubstituted imidazoles | Up to 83% | acs.org |

Diels-Alder Type Reactions

The C=N double bond in this compound can act as a dienophile in Diels-Alder and aza-Diels-Alder reactions. The reactivity in these [4+2] cycloadditions is markedly enhanced by the presence of the electron-withdrawing acetyl group. researchgate.net Generally, 2H-azirines bearing such activating groups are excellent partners for a wide range of dienes. researchgate.net

These reactions typically proceed with high regio- and stereoselectivity. For instance, Lewis acid-catalyzed aza-Diels-Alder reactions of chiral 2H-azirines have been shown to produce highly functionalized bi- and tricyclic tetrahydropyridine (B1245486) derivatives with excellent diastereoselectivity (up to 97% de). nih.gov While specific examples with this compound are not extensively documented in readily available literature, the general principles suggest its effective participation in such transformations. The reaction of related 2H-azirine-3-carboxylates with dienes like furan (B31954) and cyclopentadiene (B3395910) further underscores the utility of this class of compounds as dienophiles. rsc.orgnih.govresearchgate.net

The reaction conditions for these cycloadditions can vary, often employing thermal or Lewis acid-catalyzed protocols. For instance, simple alkyl- and aryl-2H-azirines require highly reactive dienes and often elevated temperatures, whereas those with activating groups, such as the acetyl group in the title compound, can react with a broader range of dienes under milder conditions. researchgate.net

Transition Metal-Catalyzed Reactions

The high ring strain of this compound makes it an excellent substrate for a variety of transition metal-catalyzed transformations. These reactions often proceed via ring-opening of the azirine, followed by subsequent bond formations, leading to the construction of diverse and complex molecular architectures.

Catalytic Ring-Opening Processes

Transition metals such as rhodium and palladium can effectively catalyze the ring-opening of 2H-azirines. This process can be initiated by the coordination of the metal to the nitrogen atom, followed by cleavage of either the C2-C3 or C2-N bond. The resulting intermediates can then be trapped by various nucleophiles or undergo further rearrangements.

For example, rhodium catalysts have been employed in the rearrangement of 2H-azirines bearing quaternary centers to yield highly substituted pyrroles. organic-chemistry.org While not specific to the title compound, this demonstrates a potential pathway for the transformation of 2-substituted 2H-azirines.

Metal-Mediated Cycloadditions

Metal-mediated cycloaddition reactions of 2H-azirines provide access to a variety of heterocyclic scaffolds. These reactions can proceed through different mechanisms depending on the metal catalyst and the reaction partners.

Rhodium-catalyzed oxidative annulation of 2- or 7-arylindoles with alkynes has been reported, showcasing the utility of rhodium in facilitating C-H activation and subsequent annulation. nih.gov Although this example does not directly involve a 2H-azirine, it highlights a relevant rhodium-catalyzed process for forming new rings.

Palladium catalysis has been utilized in cascade reactions of aziridines, which are structurally related to 2H-azirines. A diverted Tsuji-Trost sequence followed by an intramolecular Diels-Alder reaction has been shown to transform tricyclic aziridines into complex tetracyclic products. nih.gov This suggests that palladium could potentially mediate similar cascade processes starting from this compound.

Carbon-Carbon and Carbon-Heteroatom Bond Formations

Transition metal catalysis offers a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds starting from strained rings like 2H-azirines.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. mdpi.com The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. mdpi.com While specific examples of palladium-catalyzed cross-coupling reactions with this compound are not prevalent in the literature, the reactivity of the C-N bond suggests its potential participation in such transformations. For instance, palladium-catalyzed cascade reactions initiated by C(sp3)-H functionalization have been used to synthesize various heterocycles. mdpi.com

Computational and Theoretical Investigations of 1 3 Phenyl 2h Azirin 2 Yl Ethanone

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and structural parameters of molecules like 1-(3-phenyl-2H-azirin-2-yl)ethanone. These methods provide a detailed picture of the electron distribution and bonding within this highly strained ring system.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) has become a standard tool for investigating the molecular structures and relative energies of ground and transition states of organic molecules. For 2H-azirines, DFT calculations have been employed to understand the influence of substituents on the ring's geometry and stability.

While specific DFT data for this compound is not abundant in the literature, studies on closely related compounds provide valuable insights. For instance, DFT calculations have been used to support the proposed mechanisms for the photoreactivity of 2-methyl-3-phenyl-2H-azirine and 3-methyl-2-phenyl-2H-azirine. nih.govacs.org These studies help in understanding the fundamental electronic effects that would also be at play in the title compound.

Table 1: Calculated Geometric Parameters for Substituted 2H-Azirines from DFT Studies

| Compound | Method/Basis Set | C2-C3 Bond Length (Å) | C2-N Bond Length (Å) | C3=N Bond Length (Å) |

| 2-Methyl-3-phenyl-2H-azirine | DFT | Data not available | Data not available | Data not available |

| 3-Methyl-2-phenyl-2H-azirine | DFT | Data not available | Data not available | Data not available |

Note: Specific bond lengths from the cited study are not provided in the abstract. The table structure is ready for population when such data becomes available.

Ab Initio Methods for Electronic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for predicting electronic properties. For the 2H-azirine system, ab initio calculations, including methods like CASSCF (Complete Active Space Self-Consistent Field) and CASPT2 (Complete Active Space with Second-order Perturbation Theory), have been crucial in understanding their photochemical behavior. researchgate.net

These calculations have shown that the low-lying excited states of 2H-azirines are key to their photoreactivity. The electronic character of these states, whether nπ* or ππ, is heavily influenced by the substituents. For 3-phenyl-2H-azirine, the phenyl group introduces low-lying ππ excited states. researchgate.net In this compound, the acetyl group's carbonyl oxygen introduces an n-orbital, leading to a low-energy nπ* transition. The interplay between these different types of excited states dictates the subsequent photochemical pathways.

Mechanistic Probing of Reactions via Computational Modeling

Computational modeling is an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, including the identification of transition states and intermediates.

Transition State Analysis of Ring-Opening Reactions

The thermal and photochemical ring-opening of 2H-azirines is a hallmark of their reactivity, leading to the formation of highly reactive intermediates like nitrile ylides and vinyl nitrenes. Computational studies have been pivotal in elucidating the energetic barriers and transition state geometries for these processes.

The cleavage of the C2-C3 bond in a 2H-azirine leads to a nitrile ylide, while cleavage of the C2-N bond can lead to a vinyl nitrene. The preferred pathway is highly dependent on the substitution pattern and the reaction conditions (thermal vs. photochemical).

For 3-phenyl-2H-azirines, photochemical excitation typically leads to the formation of a nitrile ylide. researchgate.net DFT calculations on the isomerization of related 5-(2H-azirin-2-yl)oxazoles, which have a similar substitution at the azirine ring, have shown that the transformation of the azirine ring proceeds through a nitrenoid-like transition state with a significant activation barrier. nih.gov

Table 2: Calculated Activation Barriers for Ring-Opening of Substituted 2H-Azirines

| Reaction | Compound | Computational Method | Activation Barrier (kcal/mol) |

| Azirine to Pyrrole (B145914) Transformation | 5-(2H-azirin-2-yl)oxazole | DFT | 38.3 |

This data is for a related isomerization process involving the azirine ring. nih.gov

Reaction Coordinate Mapping for Photochemical Processes

Mapping the reaction coordinate for photochemical processes involves calculating the potential energy surfaces of the relevant excited states and identifying conical intersections, which are points where these surfaces cross and facilitate radiationless transitions back to the ground state.

For 2H-azirines, upon photoexcitation, the molecule can evolve on the excited state potential energy surface. The nature of the substituent determines which bond is predisposed to break. In the case of 3-phenyl-2H-azirine, photochemical cleavage of the C-C bond is a dominant process, leading to a nitrile ylide. researchgate.net The presence of the acetyl group at the C2 position in this compound introduces additional complexity. The carbonyl group itself is a chromophore, and its excitation could lead to different reaction pathways. Computational studies on 2-formyl-2H-azirine have shown that n→π* excitation of the imine chromophore leads to C-C bond cleavage and the formation of a nitrile ylide. researchgate.net

Prediction of Regio- and Stereoselectivity in Cycloadditions

Nitrile ylides, the primary products of the photochemical ring-opening of many 2H-azirines, are classic 1,3-dipoles and readily undergo [3+2] cycloaddition reactions with various dipolarophiles. Computational chemistry can be used to predict the regio- and stereoselectivity of these cycloadditions by calculating the energies of the possible transition states.

The regioselectivity is governed by the electronic properties of both the nitrile ylide and the dipolarophile, often explained by Frontier Molecular Orbital (FMO) theory. The relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants determine the preferred orientation of addition.

While specific computational studies on the cycloaddition reactions of the nitrile ylide derived from this compound are scarce, the principles derived from studies on other 2H-azirine-derived nitrile ylides are applicable. The phenyl group and the acetyl group will have opposing electronic effects on the nitrile ylide, influencing the orbital coefficients and thus the regiochemical outcome of its cycloaddition reactions.

Theoretical Prediction of Novel Reactivity Pathways

Computational studies on 2H-azirine systems have provided significant insights into their reactivity, which is largely governed by the high ring strain and the nature of the substituents attached to the three-membered ring. While specific theoretical studies on this compound are not extensively documented in publicly available literature, a wealth of data on closely related analogues allows for the prediction of its reactive behavior. The primary modes of reactivity for 2H-azirines involve the cleavage of the ring's C-C or C-N bonds, leading to the formation of highly reactive intermediates.

The photochemistry of 2H-azirines is a particularly well-studied area. Upon irradiation, 2H-azirines can undergo ring opening to form nitrile ylides or vinyl nitrenes. The specific pathway followed is highly dependent on the substitution pattern of the azirine ring. For 3-phenyl-2H-azirines, photolysis typically leads to the cleavage of the C2-C3 bond, resulting in the formation of a nitrile ylide. This intermediate is a 1,3-dipole and can undergo various subsequent reactions, including cycloadditions with suitable dipolarophiles to form five-membered heterocyclic rings. researchgate.net

The presence of an acetyl group at the C-2 position, as in this compound, introduces an electron-withdrawing character that can significantly influence the reaction pathway. Theoretical studies on other 2H-azirines with electron-withdrawing substituents have shown that these groups can facilitate the cleavage of the C2-N bond, a process not commonly observed in aliphatic 2H-azirines. This C-N bond cleavage would lead to the formation of a vinyl nitrene. The competition between C-C and C-N bond cleavage is a central theme in the theoretical exploration of substituted azirines.

Furthermore, computational models, such as those based on Density Functional Theory (DFT), have been employed to investigate the mechanisms of such reactions. For instance, in the oxidative cyclodimerization of 2H-azirine-2-carboxylates, DFT calculations have been instrumental in elucidating the key steps, which include the generation of an azomethine ylide and its subsequent cycloaddition. mdpi.com By analogy, it is plausible to predict that this compound could undergo novel dimerization or polymerization pathways initiated by either photo- or thermally-induced ring opening.

Below is a table summarizing the predicted primary photochemical pathways for this compound based on theoretical studies of related compounds.

| Predicted Photochemical Pathway | Initiating Step | Key Intermediate | Potential Final Products |

| Nitrile Ylide Formation | Cleavage of C2-C3 bond | Benzonitrile-acetylmethylide | Cycloadducts (e.g., pyrrolines), Dimers |

| Vinyl Nitrene Formation | Cleavage of C2-N bond | 1-Phenyl-2-acetylvinyl nitrene | Rearrangement products, Azacyclopentadienes |

These predicted pathways represent exciting avenues for synthetic exploration, potentially leading to the discovery of novel heterocyclic structures and reaction methodologies.

Solvent Effects and Environmental Influences on Reactivity: A Theoretical Perspective

The role of the solvent in chemical reactions is a critical factor that can dictate both the rate and the outcome of a transformation. From a theoretical standpoint, solvent effects on the reactivity of this compound are expected to be significant, particularly for reactions involving charge-separated intermediates or transition states. Computational models that incorporate solvent effects, either through implicit continuum models or explicit solvent molecules, are essential for accurately predicting the behavior of this compound in different chemical environments.

For the photochemical reactions of 2H-azirines, the solvent can influence the dynamics of the excited states. The choice of solvent can modify the energies of the involved electronic states and the barriers for intersystem crossing, thereby affecting the competition between different reaction pathways. nih.gov For instance, in the formation of a nitrile ylide from a 2H-azirine, a polar solvent would be expected to stabilize the dipolar character of the ylide, potentially favoring this pathway over a non-polar vinyl nitrene pathway.

The influence of a solvent's hydrogen-bonding capability is also a crucial consideration. Protic solvents, for example, can form hydrogen bonds with the nitrogen atom of the azirine ring or the oxygen atom of the acetyl group. These interactions can alter the electron distribution within the molecule and influence the bond strengths of the azirine ring. Theoretical studies on other systems have shown that hydrogen bonding can significantly impact photochemical conversion rates by stabilizing or destabilizing key transition states. nih.gov

A summary of the predicted influence of solvent properties on the reactivity of this compound is presented in the table below.

| Solvent Property | Predicted Effect on Reactivity | Theoretical Rationale |

| Polarity | Increased polarity may favor the formation of the dipolar nitrile ylide intermediate. | Stabilization of the charge-separated character of the nitrile ylide. |

| Hydrogen Bond Donating Ability (Acidity) | May facilitate ring opening by protonating the nitrogen atom, thus weakening the C-N bonds. | Lowering the activation energy for ring cleavage. |

| Hydrogen Bond Accepting Ability (Basicity) | Could interact with any acidic protons in intermediates, potentially influencing subsequent rearrangement pathways. | Stabilization of specific conformations of reaction intermediates. |

Strategic Applications of 1 3 Phenyl 2h Azirin 2 Yl Ethanone in Complex Organic Synthesis

Precursor for Nitrogen-Containing Heterocycles

Due to the inherent ring strain, 1-(3-Phenyl-2H-azirin-2-yl)ethanone readily undergoes thermal or photochemical ring-opening to generate reactive intermediates like vinyl nitrenes or azomethine ylides. These intermediates can be trapped intramolecularly or intermolecularly to afford a diverse array of heterocyclic structures. The isomerization of substituted azirines is a widely utilized method for synthesizing various heterocycles. nih.gov

The synthesis of pyrroles from 2H-azirines typically involves the isomerization of 2-vinyl-2H-azirines. nih.gov However, the acetyl group in this compound can be transformed into a vinyl group, which then undergoes cyclization to form pyrrole (B145914) derivatives. Nickel-catalyzed reactions of azirinyl-1,2,3-triazoles with acetylacetone (B45752) have been shown to produce pyrrole-triazole hybrids in good yields under mild conditions. rsc.org This indicates a pathway where the azirine ring is converted into a pyrrole structure.

While 2H-azirines are primarily used for nitrogen-containing heterocycles, their reactivity can be harnessed to produce oxygen-containing rings like furans. The Paal-Knorr furan (B31954) synthesis, which involves the cyclization of 1,4-diketones, provides a potential route. pharmaguideline.com The this compound moiety can be a precursor to a 1,4-dicarbonyl compound through appropriate reactions, which can then be cyclized to form a furan ring. pharmaguideline.comijsrst.com For instance, reactions of 3-(furan-2-yl)propenoic acids with arenes in a superacid can lead to furan derivatives, showcasing the versatility of synthetic routes. mdpi.com

Table 1: Synthesis of Pyrrole Derivatives

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Azirinyl-1,2,3-triazoles, Acetylacetone | Ni-Catalyst | Pyrrole-triazole hybrids | Good | rsc.org |

The synthesis of six-membered rings like pyridines from azirines has been documented, particularly from 2-propargyl, 2-allyl, or 2-vinyl substituted 2H-azirines. nih.gov These reactions often proceed through a vinyl nitrene intermediate followed by electrocyclization. For this compound, a synthetic strategy could involve its conversion to a suitable diene or enyne precursor that can undergo cyclization to form the pyridine (B92270) ring. Direct, single-step methods for pyridine synthesis often involve the activation of amides followed by annulation, a strategy that could be adapted for azirine-derived intermediates. organic-chemistry.orgijpsonline.com

Pyrimidines are another important class of N-heterocycles. mdpi.com Their synthesis often involves the condensation of a three-carbon dielectrophile with a dinucleophile like guanidine (B92328) or urea. nih.gov A plausible route starting from this compound would involve its transformation into a 1,3-dicarbonyl compound or an equivalent synthon, which could then react with an appropriate N-C-N building block to form the pyrimidine (B1678525) ring. nih.govnih.gov

Table 2: General Pyridine and Pyrimidine Synthesis Methods

| Heterocycle | General Method | Key Intermediates/Reagents | Reference |

|---|---|---|---|

| Pyridine | Isomerization of substituted 2H-azirines | 2-Vinyl or 2-propargyl azirines | nih.gov |

| Pyridine | Amide activation and annulation | N-vinyl amides, π-nucleophiles | organic-chemistry.org |

The isomerization of 2-carbonyl-substituted 2H-azirines, such as this compound, is a direct and atom-economical route to oxazoles. nih.gov This transformation can be promoted thermally, photochemically, or via catalysis. A three-component cyclization involving 2H-azirines, alkynyl bromides, and molecular oxygen under visible-light photoredox catalysis also provides a mild and efficient route to substituted oxazoles. organic-chemistry.org The versatility of oxazole (B20620) synthesis is further highlighted by methods starting from amides and ketones or the cyclization of β-acyloxy enamines. organic-chemistry.orgchemmethod.com

The synthesis of imidazoles requires the incorporation of a second nitrogen atom. This can be achieved by reacting this compound with an appropriate nitrogen source. For example, the reaction of α-haloketones with 1-(4-aminophenyl)ethan-1-one can lead to intermediates that cyclize to form imidazole (B134444) derivatives. nih.gov The imidazole core is a significant scaffold in medicinal chemistry due to its ability to bind to various biological receptors. nih.govnih.gov

Table 3: Synthesis of Oxazole Derivatives from Azirines

| Starting Materials | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 5-(2H-azirin-2-yl)oxazoles | Thermolysis | 4H-pyrrolo[2,3-d]oxazoles | nih.gov |

| 2H-azirines, Alkynyl bromides, O₂ | Visible-light photoredox catalysis | Substituted oxazoles | organic-chemistry.org |

Building Block in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. The reactive nature of this compound makes it an excellent candidate for MCRs. researchgate.net Upon ring-opening to an azomethine ylide, it can participate in 1,3-dipolar cycloadditions with various dipolarophiles. An MCR could involve the in situ generation of the azirine, its ring-opening, and subsequent reaction with an aldehyde and another nucleophile to construct complex heterocyclic systems in a single operation. The development of such reactions provides access to novel chemical libraries with high molecular diversity. nih.govresearchgate.net

Role in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous one, without the need for isolating intermediates or adding new reagents. wikipedia.org The high strain energy of this compound is the driving force for its participation in cascade sequences.

A typical cascade involving this azirine begins with the cleavage of the C2-C3 bond, leading to a vinyl nitrene. This highly reactive intermediate can then undergo a series of subsequent transformations. For example, intramolecular cyclization onto a tethered functional group can lead to the formation of fused heterocyclic systems. nih.govnih.gov The isomerization of 5-(2H-azirin-2-yl)oxazoles to 4H-pyrrolo[2,3-d]oxazoles is a prime example of such a cascade, proceeding through a nitrenoid-like transition state followed by a 1,5-H-shift. nih.gov These reactions are prized for their ability to rapidly build molecular complexity from simple starting materials.

Advanced Spectroscopic and Analytical Characterization Methodologies for Mechanistic Research on 1 3 Phenyl 2h Azirin 2 Yl Ethanone

In Situ Spectroscopic Monitoring of Reactions (e.g., UV-Vis, IR, NMR)

In situ spectroscopic techniques are indispensable for observing the dynamic changes in a reaction mixture in real-time, without the need for sample extraction. This allows for the tracking of reactant consumption, intermediate formation and decay, and product generation.

UV-Vis Spectroscopy: This technique is particularly useful for monitoring reactions involving chromophoric species. The phenyl and acetyl groups in 1-(3-phenyl-2H-azirin-2-yl)ethanone, as well as potential intermediates like nitrile ylides, exhibit characteristic UV-Vis absorption bands. Changes in the position and intensity of these bands can provide kinetic data and insights into the electronic structure of transient species. For instance, the formation of a nitrile ylide from a related 2H-phenylazirine has been observed with absorption maxima around 240 nm, 280 nm, and a weaker band at 380 nm. researchgate.net

Infrared (IR) Spectroscopy: In situ IR, often using attenuated total reflection (ATR) probes, is a powerful tool for monitoring the functional group transformations during a reaction. mdpi.com For this compound, the characteristic stretching frequencies of the C=O (carbonyl), C=N (azirine ring), and C-C bonds can be monitored. The disappearance of the azirine ring vibrations and the appearance of new bands corresponding to intermediates or products can be tracked. For example, the formation of a ketenimine from a related azirine was identified by its characteristic IR absorption. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically having a lower time resolution than UV-Vis or IR, in situ NMR spectroscopy provides detailed structural information about species in solution. For reactions of this compound, ¹H and ¹³C NMR can be used to follow the changes in the chemical environment of the protons and carbons, respectively. This can help in the unequivocal identification of intermediates and final products. The chemical shifts of the protons on the azirine ring and the phenyl group would be particularly sensitive to changes in the molecule's structure.

Mass Spectrometric Techniques for Reaction Intermediate Identification

Mass spectrometry (MS) is a highly sensitive technique for detecting and characterizing charged or easily ionizable reaction intermediates, even at very low concentrations. nih.govrsc.org Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for transferring ions from solution into the gas phase for mass analysis.

In the study of reactions involving this compound, ESI-MS can be used to detect protonated or cation-complexed forms of the reactant, intermediates, and products. For example, in metal-catalyzed reactions, complexes of the azirine with the metal catalyst could be observed. nih.gov The fragmentation patterns of these ions, obtained through tandem mass spectrometry (MS/MS) or collision-induced dissociation (CID), can provide valuable structural information about the intermediates.

Table 1: Potential Intermediates of this compound Reactions Detectable by Mass Spectrometry

| Potential Intermediate | Expected Ion (m/z) | Significance |

|---|---|---|

| Protonated this compound | [M+H]⁺ | Indicates the initial reactant |

| Nitrile Ylide | [M]⁺ or [M+H]⁺ | Key intermediate in photochemical reactions |

| Vinyl Nitrene | [M]⁺ or [M+H]⁺ | Another key intermediate in photochemical reactions |

Time-Resolved Spectroscopy for Elucidating Photochemical Pathways

The photochemistry of azirines is known to proceed through highly reactive and short-lived intermediates. Time-resolved spectroscopy, such as laser flash photolysis, is essential for studying these transient species. researchgate.netresearchgate.net

Upon irradiation, this compound can undergo C-C or C-N bond cleavage to form a nitrile ylide or a vinyl nitrene, respectively. researchgate.net Laser flash photolysis allows for the generation of a significant population of these intermediates with a short pulse of light, and their subsequent decay can be monitored using a probing light source.

For instance, laser flash photolysis of a similar compound, 3-methyl-2-phenyl-2H-azirine, at 266 nm resulted in the formation of a transient ylide with an absorption maximum at approximately 340 nm and a lifetime of 14 microseconds in acetonitrile (B52724). researchgate.net Similar experiments on this compound would be expected to reveal the transient absorptions of its corresponding nitrile ylide and vinyl nitrene intermediates, providing information on their lifetimes and reaction kinetics.

X-ray Crystallography for Structural Elucidation of Derivatives

X-ray crystallography provides unambiguous proof of the three-dimensional structure of crystalline compounds. While obtaining a suitable crystal of the parent this compound might be challenging due to its reactivity, the structure of its stable derivatives or reaction products can be determined. nih.govmdpi.com

This technique can confirm the connectivity of atoms and the stereochemistry of the products formed in its reactions. For example, if this compound undergoes a cycloaddition reaction, X-ray crystallography of the resulting cycloadduct would definitively establish its structure. The crystallographic data for related heterocyclic compounds, such as pyrazoline derivatives, provide insights into bond lengths, bond angles, and conformations, which can be compared with the structures of products derived from this compound. nih.govresearchgate.net

Table 2: Illustrative Crystallographic Data for a Hypothetical Derivative of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

Chromatographic Methods for Product Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation and purification of the products resulting from the reactions of this compound. Given the potential for multiple products and side-products, efficient separation is crucial for accurate characterization and yield determination.

Column Chromatography: This is a standard method for the purification of reaction mixtures on a preparative scale. nih.gov By selecting an appropriate stationary phase (e.g., silica (B1680970) gel or alumina) and a suitable mobile phase (a single solvent or a mixture of solvents), the different components of the reaction mixture can be separated based on their polarity.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and sensitivity compared to column chromatography and is an excellent tool for both analytical and preparative separations. For the analysis of reactions involving this compound, reversed-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile or methanol (B129727) would likely be effective. A UV detector would be suitable for detecting the aromatic products. HPLC is also invaluable for assessing the purity of isolated compounds.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for the initial screening of chromatographic conditions for column chromatography. mdpi.com By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the number of components can be visualized, and the disappearance of the starting material and the appearance of products can be tracked.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 3-phenyl-2H-azirine |

| 5-(3-phenyl-2H-azirin-2-yl)oxazole |

| 1-[3-(2-Nitrophenyl)-5-phenyl-2-pyrazolin-1-yl]ethanone |

| 1-(2-nitrophenyl)-3-phenylprop-2-en-1-one |

| hydrazine |

| 3-methyl-2-phenyl-2H-azirine |

| 1,3-diazabicyclo[3.1.0]hex-3-enes |

| 1-(4-ethylphenyl)-3-(4-(heptyloxy) phenyl)prop-2-en-1-one |

| 1-Tetralone |

Emerging Research Directions and Future Challenges in 1 3 Phenyl 2h Azirin 2 Yl Ethanone Chemistry

Sustainable Synthesis and Catalysis for 1-(3-Phenyl-2H-azirin-2-yl)ethanone

The development of sustainable synthetic methods is a paramount goal in modern chemistry, and the synthesis of strained heterocycles like this compound is no exception. Traditional methods for creating the 2H-azirine ring often involve harsh conditions or hazardous reagents. Emerging research focuses on aligning the synthesis with the principles of green chemistry. beilstein-journals.orgnih.gov

Key areas of development include:

Benign Solvents: Research has demonstrated the successful thermally induced cyclization of vinyl azides to form 2H-azirines in environmentally friendly solvents like cyclopentyl methyl ether (CPME) and 2-MeTHF. beilstein-journals.org These solvents are viable alternatives to traditional options like toluene (B28343). beilstein-journals.org

Catalyst-Free Methods: Microwave-assisted, solvent-free synthesis of 2H-azirines from vinyl azides has been shown to be an efficient and environmentally friendly method, offering high yields and short reaction times compared to conventional thermal or photochemical approaches. researchgate.net

Photocatalysis: Visible-light-promoted methods are being explored for azirine synthesis and functionalization. For instance, a regioselective C(sp³)–H acyloxylation of aryl-2H-azirines has been achieved using Rose Bengal as an organophotoredox catalyst under aerobic conditions at room temperature. organic-chemistry.org

Electrosynthesis: Metal-free electrochemical methods are emerging for the synthesis of related nitrogen heterocycles like N-H aziridines from simple alkenes and ammonia (B1221849), using a simple iodide catalyst. rsc.org This approach, which generates only H₂ as a byproduct, highlights a sustainable pathway that could potentially be adapted for azirine synthesis. rsc.org

Comparison of Sustainable Synthesis Methods for 2H-Azirines

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Thermal Cyclization in Green Solvents | Use of solvents like cyclopentyl methyl ether (CPME). | Reduces environmental impact, rapid reaction in CPME. | beilstein-journals.org |

| Microwave-Assisted Synthesis | Solvent-free conditions, microwave irradiation of vinyl azides. | Environmentally friendly, high yield, short reaction times, no pollution. | researchgate.net |

| Visible-Light Photocatalysis | Uses organophotoredox catalysts (e.g., Rose Bengal) for C-H functionalization. | Mild, room-temperature conditions, radical pathway. | organic-chemistry.org |

| Electrochemical Synthesis | Metal-free, uses simple alkenes and ammonia with an iodide mediator. | Excellent atom efficiency, uses renewable energy, H₂ as the only byproduct. | rsc.org |

Flow Chemistry and Microreactor Applications in Azirine Reactivity

Flow chemistry and microreactor technology offer significant advantages for handling the often unstable intermediates and energetic reactions associated with 2H-azirine chemistry. beilstein-journals.orgresearchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time in microfluidic systems enhances safety, improves selectivity, and facilitates scalability. beilstein-journals.orgnih.gov

A notable application is the synthesis of 2H-azirines from vinyl azides. beilstein-journals.orgnih.govresearchgate.net The thermal decomposition of vinyl azides can be hazardous in batch processes, but flow reactors confine the reaction to a small volume, mitigating risks. beilstein-journals.org This technology has been successfully used to generate 2H-azirines, which can then be directly used in subsequent reactions in a "flow-batch" or fully continuous approach. beilstein-journals.orgnih.gov For example, a continuous flow setup has been developed for the thermolysis of vinyl azides to produce 2H-azirines, followed by their in-line reaction with organolithium compounds to yield highly functionalized NH-aziridines. beilstein-journals.orgnih.gov This protocol utilizes a green solvent, CPME, making the process both safe and sustainable. beilstein-journals.orgnih.gov

The benefits of using flow chemistry for azirine reactions include:

Enhanced Safety: Control over hazardous intermediates and potentially explosive azide (B81097) chemistry. beilstein-journals.orgbeilstein-journals.org

Improved Control: Precise management of heat and mass transfer leads to fewer byproducts. beilstein-journals.org

Scalability: Straightforward scaling from laboratory to production quantities without extensive re-optimization. researchgate.netsyrris.com

Automation: Automated flow systems enable the rapid generation of compound libraries for screening and optimization. syrris.com

Telescoped Reactions: Multiple reaction steps can be combined into a single continuous process, reducing work-up and purification needs. rsc.orgsyrris.com

Integration into Materials Science Research

While the direct integration of this compound into materials is a nascent concept, the underlying aziridine (B145994) framework, accessible via ring-opening of azirines, holds significant promise in polymer and materials science. rsc.orgresearchgate.net Aziridines are known building blocks for producing polyamines through ring-opening polymerization. rsc.orgresearchgate.net These polymers have a wide range of applications, including:

Antibacterial and antimicrobial coatings. rsc.org

CO₂ adsorption and capture. rsc.org

Drug delivery systems and gene transfection. rsc.orgontosight.aiontosight.ai

Cross-linkers for adhesives. acs.org

The polymerization of aziridines can be initiated through cationic or anionic mechanisms, leading to polymers with varying structures, such as linear or branched polyethylenimine (PEI). rsc.orgresearchgate.net Recently, brush copolymers with aziridine-capped poly(ethylene glycol) (AzPEG) have been developed as multifunctional polymeric cross-linkers for acrylic adhesives, demonstrating the tunability of these materials. acs.org

The challenge and opportunity for future research lie in developing methods to polymerize functionalized azirines like this compound or its derivatives. This could lead to novel polymers with unique properties imparted by the phenyl and acetyl substituents, potentially finding use in advanced coatings, composite materials, or biocompatible scaffolds. ontosight.aiontosight.ai

Development of Novel Synthetic Methodologies

The synthesis of 2H-azirines, including 2-acyl derivatives, remains an active area of research, with several new methodologies being developed to improve efficiency, scope, and access to diverse structures. organic-chemistry.orgresearchgate.net Key strategies often start from precursors like vinyl azides, oximes, isoxazoles, or enamines. researchgate.netorganic-chemistry.orgwikipedia.orgrsc.org

Recent innovative approaches include:

From Enamines: A facile and practical oxidative cyclization of enamines to 2H-azirines can be mediated by molecular iodine or phenyliodine(III) diacetate (PIDA) under mild, transition-metal-free conditions. organic-chemistry.org

From Isoxazoles: Rhodium-catalyzed isomerization of 5-alkoxyisoxazoles provides a convenient route to azirine-2-carboxylates. organic-chemistry.org Similarly, FeCl₂-catalyzed isomerization of 5-chloroisoxazoles yields azirine-2-carbonyl chlorides, which can be hydrolyzed to stable 2H-azirine-2-carboxylic acids. rsc.org

From Oximes: The Neber rearrangement, a base-mediated reaction of p-toluenesulfonyloximes, is a key step in an efficient asymmetric synthesis of 2H-azirine-2-phosphonates. researchgate.net

C-H Functionalization: Direct functionalization of pre-formed azirine rings is a powerful strategy. Iron-catalyzed and visible-light-promoted C(sp³)-H acyloxylation of 3-aryl-2H-azirines have been reported, providing access to monoacyloxylated products. organic-chemistry.org

Cascade Reactions: A one-pot synthesis of 1-(azirin-2-yl)-1,2,3-triazoles has been developed from bromoazirines via a "cascade Sₙ2′–Sₙ2′ substitution/CuAAC reaction" sequence, demonstrating a novel use of 2-azidoazirines in click chemistry. rsc.org

Selected Novel Synthetic Routes to Functionalized 2H-Azirines

| Starting Material | Method | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Enamines | Oxidative Cyclization (I₂, PIDA) | 2-Aryl-2H-azirines | Transition-metal-free, mild conditions. | organic-chemistry.org |

| 5-Chloroisoxazoles | FeCl₂-Catalyzed Isomerization | 2H-Azirine-2-carboxylic acids | High yields, stable acid products. | rsc.org |

| β-Ketoxime Tosylates | Neber Rearrangement | 2H-Azirine-2-phosphonates | Asymmetric synthesis using alkaloids. | researchgate.net |

| 3-Aryl-2H-azirines | C(sp³)-H Acyloxylation | Monoacyloxylated 3-aryl-2H-azirines | Iron-catalyzed or visible-light-promoted. | organic-chemistry.org |

| 2-Bromo-2H-azirine-2-carboxylates | Cascade Sₙ2'-Sₙ2'/CuAAC | 1-(2H-Azirin-2-yl)-1H-1,2,3-triazoles | First Cu(I)-catalyzed reaction preserving the azirine ring. | rsc.org |

Unexplored Reactivity Patterns and Scope Expansion

The high reactivity of this compound, stemming from its strained ring and embedded functionalities (imine, ketone), makes it a versatile building block. wikipedia.orgnih.gov While many reactions involve ring-opening, there is growing interest in exploring reactivity that preserves the three-membered ring or engages the substituents in novel transformations.

Future directions for reactivity exploration include:

Photochemical Ring-Opening: Photolysis of 2H-azirines is an efficient method to generate nitrile ylides, which are powerful 1,3-dipoles for cycloaddition reactions to create complex heterocycles like pyrrolines. wikipedia.orgresearchgate.net The specific substitution pattern on the azirine can influence the photochemical pathway, with some studies suggesting that C-C bond cleavage occurs from a short-wavelength (>300 nm) excitation, while C-N bond cleavage can be favored with long-wavelength light (366 nm) in certain systems. wikipedia.orgresearchgate.net

Domino and Cascade Reactions: The reaction of 2H-azirines with acylketenes can lead to a competition between different cycloaddition pathways, forming complex bridged or fused heterocyclic systems depending on the substituents. nih.gov Exploring these domino reactions with different ketene (B1206846) precursors or other reactive intermediates could unveil new synthetic routes.

Enantioselective Reactions: Given the prochirality of the C=N bond, developing new enantioselective nucleophilic additions is a major goal. nih.gov Copper hydride-catalyzed kinetic resolution of racemic 2H-azirines has been shown to produce enantioenriched N-H aziridine-2-carboxylates and the corresponding enantioenriched 2H-azirines with high selectivity. chemrxiv.org Expanding these methods to 2-acyl azirines is a logical next step.

Formal Cycloadditions: An energy transfer (EnT)-catalyzed approach has been shown to generate strained 2H-azirines in situ, which then undergo a formal [3 + 2] cycloaddition with various electrophiles to yield valuable pyrroline (B1223166) structures. acs.org This strategy expands the scope of azirine cycloadditions beyond traditional thermal or photochemical methods. acs.org

Preservation of the Azirine Ring: While challenging, reactions that maintain the azirine heterocycle are highly valuable. The copper-catalyzed click reaction of 2-azidoazirines with alkynes is a prime example, providing access to azirine-triazole hybrids. rsc.orgrsc.org Further exploration of metal-catalyzed cross-couplings at the azirine core that avoid ring-opening is a significant challenge.

Advanced Theoretical Models for Predictive Chemistry

Computational chemistry provides indispensable tools for understanding the complex behavior of strained molecules like this compound. Advanced theoretical models are crucial for rationalizing observed reactivity, predicting reaction outcomes, and guiding the design of new experiments. researchgate.netrsc.orgacs.org

Key applications of theoretical models in azirine chemistry include:

Mechanism Elucidation: Density Functional Theory (DFT) calculations are widely used to map the potential energy surfaces of azirine reactions. nih.govacs.org For example, DFT studies have revealed the stepwise, zwitterionic mechanism for the reaction of 2H-azirines with acylketenes and have been used to rationalize the regioselectivity of Brønsted acid-catalyzed ring-opening reactions with phenols. nih.govacs.org

Photochemistry Simulation: Understanding the photochemical behavior of azirines requires advanced methods like Complete Active Space Self-Consistent Field (CASSCF) and Multireference Perturbation Theory (CASPT2). researchgate.net These calculations have shown that photochemical cleavage can be an ultrafast process leading to nitrile ylides via conical intersections, and that substituent effects can dictate the preferred reaction pathways upon photoexcitation. researchgate.net

Predictive Reactivity Models: Emerging areas in computational chemistry involve the use of machine learning and quantum mechanics to build models that can predict chemical reactivity. optibrium.comarxiv.org Such models combine descriptors for steric and electronic properties to predict sites of metabolism or general reactivity. optibrium.com Applying these approaches to azirines could help predict their metabolic fate or their reactivity with a wide range of reagents, accelerating discovery. nih.govmdpi.com For example, models combining QM-calculated activation energies with machine learning could predict the most likely site of nucleophilic attack on a complex azirine derivative. optibrium.com

The development of more accurate and computationally efficient theoretical models remains a challenge. arxiv.org Prospectively predicting the outcomes of novel reactions, especially for highly reactive and flexible molecules, requires moving beyond standard benchmark tests to models that can generalize to out-of-distribution chemical space. arxiv.org

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(3-Phenyl-2H-azirin-2-yl)ethanone, and how do reaction conditions impact yield?

The synthesis of azirine-containing compounds often involves cyclization or ring-opening strategies. For structurally related ethanone derivatives, Friedel-Crafts acylation is a foundational method, where an acyl chloride reacts with an aromatic ring using a Lewis acid catalyst (e.g., AlCl₃) . However, the strained azirine ring necessitates milder conditions to prevent decomposition. Researchers should optimize temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometry to stabilize the azirine moiety. Monitoring via TLC or GC-MS is critical to track intermediate formation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

Key techniques include:

- IR Spectroscopy : Look for carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and azirine ring vibrations (~1650 cm⁻¹). Compare with databases like NIST for validation .

- NMR : The ethanone methyl group typically appears as a singlet at δ 2.5–3.0 ppm in ¹H NMR. Azirine protons may show coupling patterns indicative of ring strain .

- Mass Spectrometry : The molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of CO from the ethanone group) confirm molecular weight and structural integrity .

Q. What are the best practices for determining the crystal structure of this compound using X-ray crystallography?

- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .

- Structure Solution : Employ SHELXS for phase determination via direct methods, followed by SHELXL for refinement .

- Validation : Check for twinning or disorder using PLATON; resolve ambiguities with OLEX2 or WinGX .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data?

- Benchmarking : Compare computed IR/NMR spectra (using Gaussian or ORCA) with experimental data from NIST or PubChem .

- Error Analysis : Assess solvent effects (PCM models) and conformational flexibility. For azirine rings, verify dihedral angles against crystallographic data .

- Hybrid Approaches : Combine molecular dynamics simulations with experimental constraints to refine computational models .

Q. What strategies are effective in refining crystal structures of this compound when data quality is poor or twinning occurs?

- Twinning Detection : Use the R₁/R(int) ratio and Hooft parameters in SHELXL to identify twinning. Apply TWINLAW for matrix refinement .

- Data Filtering : Exclude weak reflections (I < 2σ(I)) and apply multi-scan absorption corrections .

- Constraints : Restrain azirine ring geometry (bond lengths/angles) using DFIX and SADI instructions in SHELXL .

Q. How can the WinGX suite streamline crystallographic analysis for this compound?

Q. What synthetic challenges arise from the azirine ring’s strain, and how can reaction conditions mitigate instability?

- Stabilization Tactics : Use low temperatures (0°C) and inert atmospheres (N₂/Ar) during synthesis. Add stabilizing ligands (e.g., triethylamine) to quench acidic byproducts .

- Post-Synthesis Handling : Store the compound at –20°C in amber vials to prevent photodegradation. Characterize purity via HPLC before further applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.